2-(3-bromophenyl)-1H-indole
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Overview
Description
2-(3-bromophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring at the third position and an indole moiety. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that bromophenyl compounds are often used in suzuki-miyaura coupling reactions , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The mode of action of 2-(3-bromophenyl)-1H-indole is likely to involve its interaction with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the Suzuki-Miyaura coupling process .
Biochemical Pathways
It is known that bromophenyl compounds can participate in suzuki-miyaura coupling reactions , which are key in the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is likely the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling process . This can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling process is known for its exceptionally mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in this process are generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1H-indole can be achieved through various methods. One common approach involves the cyclization of 3-bromoaniline with a suitable indole precursor under acidic or basic conditions. For instance, the reaction of 3-bromoaniline with indole-2-carboxaldehyde in the presence of a Lewis acid catalyst like zinc chloride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron(III) bromide (FeBr3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Nucleophilic Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted indoles.
Scientific Research Applications
2-(3-bromophenyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-bromoindole: Similar in structure but lacks the phenyl ring.
2-phenylindole: Similar but without the bromine atom.
3-phenylindole: Similar but with the phenyl ring attached at a different position.
Uniqueness
2-(3-bromophenyl)-1H-indole is unique due to the presence of both the bromine atom and the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-bromophenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBEKKWEZXQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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